Benzo[b]naphtho[2,1-d]thiophene

Catalog No.
S566664
CAS No.
239-35-0
M.F
C16H10S
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]naphtho[2,1-d]thiophene

CAS Number

239-35-0

Product Name

Benzo[b]naphtho[2,1-d]thiophene

IUPAC Name

naphtho[1,2-b][1]benzothiole

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H

InChI Key

YEUHHUCOSQOCIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C34

Synonyms

2,1-BNT, benzo(b)naphtho(2,1-d)thiophene

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C34

Organic electronics:

Benzo[b]naphtho[2,1-d]thiophene is a promising candidate for applications in organic electronics due to its unique properties. Its planar structure and extended π-conjugation system, characterized by alternating single and double bonds between carbon atoms, allow for efficient charge transport, making it suitable for organic field-effect transistors (OFETs) []. Research suggests that it can be used as a building block for high-performance organic semiconductors with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells [].

Medicinal chemistry:

The heterocyclic structure of Benzo[b]naphtho[2,1-d]thiophene, containing both sulfur and aromatic rings, has attracted interest in medicinal chemistry. Studies have explored its potential as a scaffold for the development of new drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases [, ]. However, further research is needed to fully understand its therapeutic potential and optimize its activity and selectivity.

Material science:

Benzo[b]naphtho[2,1-d]thiophene is being investigated for its potential applications in material science due to its ability to form various supramolecular structures. These structures can exhibit interesting properties, such as self-assembly, fluorescence, and photoconductivity, making them potentially useful for applications in sensors, optoelectronic devices, and organic photovoltaics [].

Benzo[b]naphtho[2,1-d]thiophene is a polycyclic aromatic compound characterized by its complex structure, which includes fused benzene and thiophene rings. The molecular formula for this compound is C16H10SC_{16}H_{10}S, and it has a molecular weight of approximately 234.316 g/mol. This compound is also known by several other names, such as Benzo[a]dibenzothiophene and Naphtho[1,2-b]thianaphthene, reflecting its structural variations and functional groups .

The unique arrangement of carbon and sulfur atoms in benzo[b]naphtho[2,1-d]thiophene contributes to its stability and reactivity, making it an interesting subject of study in organic chemistry and materials science.

Currently, there is no scientific research available on the mechanism of action of BNT in biological systems. Its potential applications seem to be focused on its electrical and optical properties for material science research [].

Typical of polycyclic aromatic compounds. Notably, it can participate in electrophilic aromatic substitution, oxidation, and reduction reactions. One significant reaction is the desulfurization process, where benzo[b]naphtho[2,1-d]thiophene can be converted into simpler aromatic compounds like 1-phenylnaphthalene through microbial or catalytic processes .

Additionally, the compound can react with electrophiles due to the presence of its aromatic system. The oxidation of benzo[b]naphtho[2,1-d]thiophene can lead to the formation of sulfoxides or sulfones, which are important intermediates in organic synthesis .

Research indicates that benzo[b]naphtho[2,1-d]thiophene exhibits biological activity that may be linked to its interaction with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in mediating the effects of various environmental pollutants and can influence gene expression related to detoxification processes . Studies have shown that compounds like benzo[b]naphtho[2,1-d]thiophene may induce biological responses associated with toxicity and mutagenicity in certain cell types .

Several synthesis methods for benzo[b]naphtho[2,1-d]thiophene have been reported in the literature:

  • Diels-Alder Reaction: This method involves the condensation of two molecules of benzothiophene sulfoxide through a Diels-Alder-type mechanism. The reaction results in the formation of benzo[b]naphtho[2,1-d]thiophene with the loss of sulfur and other atoms .
  • Chemical Oxidation: Oxidative processes using cytochrome c or other oxidizing agents can also yield this compound from precursors like benzothiophene .
  • Thermal Condensation: High-temperature reactions involving thiophenes and naphthalenes can lead to the synthesis of benzo[b]naphtho[2,1-d]thiophene through thermal rearrangements.

Benzo[b]naphtho[2,1-d]thiophene finds applications in various fields:

  • Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
  • Environmental Chemistry: It serves as a marker for studying pollution levels in sediments and crude oil due to its presence in fossil fuels .
  • Pharmaceutical Research: Its biological activity has led to investigations into potential therapeutic applications, particularly concerning its interactions with cellular receptors .

Studies on benzo[b]naphtho[2,1-d]thiophene have focused on its interactions with biological systems. The compound's ability to activate the aryl hydrocarbon receptor suggests potential implications for environmental toxicology. Research has shown that exposure to this compound can lead to significant changes in gene expression related to xenobiotic metabolism . Furthermore, interaction studies have indicated that derivatives of this compound may exhibit varying degrees of mutagenicity based on their structural modifications .

Benzo[b]naphtho[2,1-d]thiophene shares structural similarities with several other polycyclic aromatic compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Benzo[a]dibenzothiopheneContains additional fused benzothiophene ringsHigher molecular weight; different reactivity
DibenzothiopheneLacks naphthalene structure; simpler frameworkMore common in environmental samples
Benzo[b]naphtho[3,2-d]thiopheneDifferent arrangement of thiophene and naphthalene ringsExhibits distinct biological activities
9-ThiafluoreneSimilar sulfur incorporation but different ring structureUsed primarily in synthetic organic chemistry

These compounds highlight the diversity within thiophenic structures while underscoring the unique characteristics that define benzo[b]naphtho[2,1-d]thiophene's reactivity and applications.

XLogP3

5.6

Melting Point

189.0 °C

UNII

TSV456A44D

Vapor Pressure

1.14e-07 mmHg

Other CAS

239-35-0

Wikipedia

Benzo(a)dibenzothiophene

Dates

Last modified: 08-15-2023

An evaluation of the mutagenicity, metabolism, and DNA adduct formation of 5-nitrobenzo[b]naphtho[2,1-d]thiophene

L C King, M J Kohan, L Brooks, G B Nelson, J A Ross, J Allison, L Adams, D Desai, S Amin, W Padgett, G R Lambert, A M Richard, S Nesnow
PMID: 11409936   DOI: 10.1021/tx0001373

Abstract

Thioarenes, sulfur-containing polycyclic aromatic compounds, are environmental contaminants suspected of posing human health risks. In this study, 5-nitrobenzo[b]naphtho[2,1-d]thiophene (5-nitro-BNT), a nitrated-thioarene, was examined for its mutagenicity, metabolism and subsequent formation of DNA adducts. 5-Nitro-BNT was weakly mutagenic in Salmonella typhimurium strains TA98 and TA100 without Aroclor-1254-induced rat liver S9 (S9), and its activity was increased in the presence of S9. Anaerobic metabolism of 5-nitro-BNT by S9 or xanthine oxidase (XO) produced one major metabolite, identified as 5-amino-BNT by NMR, MS, and UV spectroscopy and by comparison with an authentic standard. Aerobic S9 metabolism of 5-nitro-BNT produced a major metabolite, identified as trans-9,10-dihydroxy-9,10-dihydro-5-nitro-BNT (5-nitro-BNT-9,10-diol). Also present was a minor amount of 5-amino-BNT and trans-9,10-dihydroxy-9,10-dihydro-5-amino-BNT (5-amino-BNT-9,10-diol). DNA adduct analyses were performed using the (32)P-postlabeling assay and reversed-phase HPLC. Three major XO-derived calf thymus DNA adducts were detected. On the basis of their chromatographic mobilities, two adducts were identified as reaction products of 5-nitro-BNT with 2'-deoxyguanosine and one adduct with 2'-deoxyadenosine. Incorporation of allopurinol (a specific XO inhibitor) in the incubation mixture resulted in loss of all three adducts, confirming enzymatic mediation by XO. Aerobic S9 activation of 5-nitro-BNT with calf thymus DNA produced three adducts. On the basis of their chromatographic mobilities, two were identified as reaction products of 5-nitro-BNT with 2'-deoxyguanosine and one with 2'-deoxyadenosine. Incorporation of 1-aminobenzotriazole (a P450 inhibitor) in the incubation mixture resulted in a loss of these adducts, confirming enzymatic mediation by P450. Aerobic S9-catalyzed metabolism of 5-nitro-BNT-9,10-diol produced the same DNA adducts as observed with 5-nitro-BNT. Aerobic S9-catalyzed metabolism of 5-amino-BNT-9,10-diol produced the same deoxyadenosine-derived DNA adducts as observed with 5-nitro-BNT and 5-nitro-BNT-9,10-diol. These results provide additional information that both ring oxidation and nitroreduction are involved in the metabolism, DNA adduct formation and mutagenicity of 5-nitro-BNT.


The predominant role of S-oxidation in rat liver metabolism of thiaarenes

J Jacob, A Schmoldt, G Grimmer
PMID: 2427191   DOI: 10.1016/0304-3835(86)90045-5

Abstract

Thiaarenes are metabolized by liver microsomes of untreated rats predominantly to sulfones and sulfoxides. After pretreatment of rats with monooxygenase inducers, ring oxidation of thiaarenes is also observed. In case of benzo[b]naphtho[2,3-d]thiophene the formation of a p-quinone takes place. Rat liver microsomal metabolism of the thiaarenes tested as substrates did not resemble that of the polycyclic aromatic hydrocarbon (PAH) isosters at all.


An improved and regiospecific synthesis of trans-3,4-dihydrodiol metabolite of benzo[b]naphtho[2,1-d]thiophene

S Kumar, T Y Kim
PMID: 10864783   DOI: 10.1021/jo991933k

Abstract




Synthesis and mutagenicity of trans-dihydrodiol metabolites of benzo[b]naphtho[2,1-d]thiophene

B Misra, S Amin
PMID: 1718470   DOI: 10.1021/tx00014a002

Abstract

The syntheses of potentially important metabolites of benzo[b]naphtho[2,1-d]thiophene ([2,1]BNT)--trans-1,2-dihydroxy-1,2-dihydrobenzo[b]naphtho[2,1- d]thiophene ([2,1]BNT-1,2-diol) and trans-3,4-dihydroxy-3,4-dihydrobenzo[b]naphtho[2,1-d]thiophene ([2,1]BNT-3,4-diol)--are described. The syntheses involved preparation of the appropriate 1-(3-benzo[b]-thiopheneyl)-2-(methoxyphenyl)ethylenes followed by photocyclization to methoxy-[2,1]BNTs, hydrolysis to hydroxy-[2,1]BNTs, oxidation to [2,1]BNT-diones, and NaBH4 reduction. The dihydrodiols were tested for mutagenicity in Salmonella typhimurium TA 100 with activation; [2,1]BNT-3,4-diol, which can form a bay region diol epoxide, was as mutagenic as [2,1]BNT whereas [2,1]BNT-1,2-diol was inactive. These results suggest that the metabolic activation of [2,1]BNT proceeds partially via formation of a bay region diol epoxide.


Rat liver metabolism of benzo[b]naphtho[2,1-d]thiophene

S E Murphy, S Amin, K Coletta, D Hoffmann
PMID: 1382648   DOI: 10.1021/tx00028a006

Abstract

Thioarenes, sulfur-containing polycyclic aromatic hydrocarbons, have been detected in a number of environmental sources. The metabolism of one thioarene, benzo[b]naphtho[2,1,d]thiophene ([2,1]BNT), by F344 rat liver 9000g supernatant (S-9) was studied. [2,1]BNT which is structurally analogous and has similar carcinogenic potency to chrysene, was metabolized to six ethyl acetate-extractable metabolites when incubated with S-9 from Aroclor 1254-treated F344 rats. Each metabolite was collected from reverse-phase HPLC, and their identities were determined by analysis of MS and NMR data. In order of elution from HPLC they are as follows: (1) trans-1,2-dihydroxy-1,2-dihydrobenzo[b]naphtho[2,1-d]thiophene, (2) benzo[b]naphtho[2,1-d]-thiophene sulfone, (3) benzo[b]naphtho[2,1-d]thiophene sulfoxide, (4) trans-3,4-dihydroxy-3,4-dihydrobenzo[b]naphtho[2,1-d]thiophene, (5) 8- or 9-hydroxybenzo[b]naphtho[2,1-d]thiophene, and (6) 7-hydroxybenzo[b]naphtho[2,1-d]thiophene. In addition, the identities of metabolites 1, 2, 3, and 4 were confirmed by comparison to standards. The syntheses of the sulfone and sulfoxide of [2,1]BNT are reported here. The syntheses of the dihydrodiols were reported previously. Metabolite 5, a hydroxy[2,1]BNT, was the major metabolite formed by liver S-9 from untreated F344 rats. Microsomal preparations from these rats also produced significant amounts of the dihydrodiols, 1 and 4, and the sulfoxide, 3. Microsomes prepared from Wistar rats produced dihydrodiols and the sulfone and sulfoxide of [2,1]BNT. Therefore, [2,1]BNT is metabolized by both ring oxidation and sulfur oxidation in these two strains of rats.


Evaluation of the carcinogenic potency of 4 environmental polycyclic aromatic compounds following intrapulmonary application in rats

R Wenzel-Hartung, H Brune, G Grimmer, P Germann, J Timm, W Wosniok
PMID: 1711479   DOI: 10.1016/s0232-1513(11)80302-6

Abstract

The carcinogenic potential of 4 highly purified polycyclic aromatic compounds (PAC) was studied in the respiratory tract of rats. Using a beeswax/trioctanoin mixture as vehicle, 10, 3 and 1 mg phenanthrene (PHE), 3 and 1 mg chrysene (CHR), 0.1 mg dibenz(a,h)anthracene (DBahA) and 6, 3 and 1 mg benzo(b)naphto(2,1-d)thiophene (BNT) were injected into the lungs of 35 female Osborne-Mendel rats per group. Benzo(a)pyrene (BaP, 0.3, 0.1 and 0.03 mg) was used as the reference substance. Whereas only one squamous cell carcinoma developed at the highest PHE dose, a dose-dependent tumor incidence was found for CHR. BNT showed a carcinogenic effect similar to CHR, but an increasing incidence of neoplasms was not seen between the median and high dose. DBahA induced carcinomas in even more than half of the animals at the dose level of 0.1 mg and, therefore, has to be classified as the most potent PAC under investigation. BaP resulted in a clear dose-response relationship. According to probit analysis of the results, the carcinogenic potencies of the PAC relative to BaP (1.00) rank as follows: DBahA, 1.91; CHR, 0.03; BNT, 0.02; and PHE, 0.001. The estimated ED10- values were 0.031 mg for BaP, 0.016 mg for DBahA, 1.02 mg for CHR, 1.65 mg for BNT and 22.84 mg for PHE.


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